Tracker

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

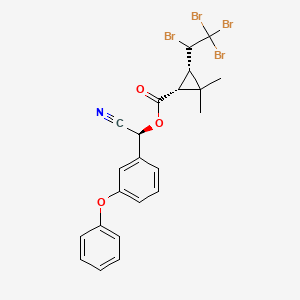

Tralomethrin is a synthetic pyrethroid insecticide known for its potent insecticidal properties. It is used to control a wide range of agronomic pests and household insects. The compound works by modifying the gating kinetics of sodium channels in neurons, leading to prolonged depolarization, uncontrolled spasming, paralysis, and eventual death of the insect .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tralomethrin can be synthesized through various methods. One common route involves the reaction of tetrabromothrin with α-cyano-m-phenoxybenzyl alcohol. This process includes an exchange reaction followed by an addition reaction .

Industrial Production Methods: In industrial settings, the production of tralomethrin involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, bromination, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Tralomethrin undergoes several types of chemical reactions, including:

Oxidation: Tralomethrin can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: The compound can be reduced using suitable reducing agents, resulting in the formation of reduced derivatives.

Substitution: Tralomethrin can undergo substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of tralomethrin .

Scientific Research Applications

Tralomethrin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of pyrethroid insecticides in various chemical reactions.

Biology: Employed in research on insect physiology and neurobiology due to its effects on sodium channels.

Medicine: Investigated for its potential use in developing new insecticidal formulations for controlling vector-borne diseases.

Industry: Utilized in agricultural practices to protect crops from pests, thereby increasing yield and reducing crop loss

Mechanism of Action

Tralomethrin exerts its effects by modifying the gating kinetics of sodium channels in neurons. It increases the length of time the sodium channel remains open after a stimulus, leading to prolonged depolarization of the neuron. This results in uncontrolled spasming, paralysis, and eventual death of the insect. The molecular targets involved are the sodium channels in the neuronal membranes .

Comparison with Similar Compounds

- Deltamethrin

- Permethrin

- Cypermethrin

- Lambda-cyhalothrin

Comparison: Tralomethrin is unique among pyrethroid insecticides due to its specific chemical structure, which includes a tetrabromoethyl group. This structure imparts distinct physicochemical properties, such as higher potency and longer residual activity compared to other pyrethroids. Additionally, tralomethrin’s effectiveness against a broad spectrum of pests, including those resistant to other insecticides, makes it a valuable tool in pest management .

Biological Activity

The compound known as "Tracker" has garnered interest in various fields, particularly in drug discovery and biological research. This article delves into its biological activity, drawing from diverse sources to present a comprehensive overview, including data tables, case studies, and significant research findings.

Overview of this compound

"this compound" is a compound that has been utilized in different contexts, primarily focusing on its potential applications in drug discovery and biological assays. The compound's biological activity is assessed through various methodologies, including single-molecule tracking and biological activity-based modeling.

Single-Molecule Tracking

Recent studies have demonstrated that single-molecule tracking can be a powerful tool for exploring the biological activity of compounds like this compound. This method allows researchers to observe the behavior of transmembrane receptors in living cells, providing insights into their signaling mechanisms. For instance, a study screened 1,134 FDA-approved drugs and identified several compounds, including this compound, that affect the mobility and clustering of epidermal growth factor receptors (EGFR) without inhibiting EGF-induced phosphorylation. This suggests that this compound may modulate receptor dynamics rather than directly inhibit enzymatic activity .

Biological Activity-Based Modeling

Another approach involves biological activity-based modeling (BABM), which focuses on the functional effects of compounds rather than their structural properties. This technique has been employed to identify potential drug candidates for various diseases, including COVID-19. By leveraging the biological activities of compounds similar to known effective agents, researchers have been able to streamline the discovery process .

Case Studies

-

Case Study on EGFR Modulation

A significant study utilized single-molecule tracking to investigate this compound's effects on EGFR dynamics. The findings indicated that this compound alters EGFR clustering and internalization processes, which are crucial for regulating cell growth and signaling pathways. This research highlights this compound's potential as a therapeutic agent targeting receptor-mediated pathways . -

Activity-Based Screening

In another study focusing on drug discovery methodologies, researchers applied BABM to screen for compounds with similar activities to known drugs. This compound was identified as a candidate due to its ability to mimic the actions of established therapeutic agents while exhibiting distinct properties that could be beneficial in treating specific conditions .

Table 1: Summary of Biological Activities of this compound

Implications for Drug Discovery

The exploration of this compound's biological activity underscores its potential role in drug discovery. By utilizing innovative screening methods such as single-molecule tracking and BABM, researchers can identify new therapeutic candidates more efficiently. The ability to assess compounds based on their functional effects rather than solely their chemical structures opens new avenues for developing effective treatments.

Properties

CAS No. |

1375081-91-6 |

|---|---|

Molecular Formula |

C22H19Br4NO3 |

Molecular Weight |

665.0 g/mol |

IUPAC Name |

[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H19Br4NO3/c1-21(2)17(19(23)22(24,25)26)18(21)20(28)30-16(12-27)13-7-6-10-15(11-13)29-14-8-4-3-5-9-14/h3-11,16-19H,1-2H3/t16-,17-,18+,19?/m1/s1 |

InChI Key |

YWSCPYYRJXKUDB-KAKFPZCNSA-N |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C(C(Br)(Br)Br)Br)C |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C(C(Br)(Br)Br)Br)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.